Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester
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Overview
Description
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester is a chemical compound with the molecular formula C14H16O6 It is a diethyl ester derivative of malonic acid, where the malonic acid is substituted with a 1,3-benzodioxol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with 1,3-benzodioxol-5-yl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbonyl carbon of the malonate, leading to the formation of the ester.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, often scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzodioxol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used for substitution reactions on the benzodioxol ring.
Major Products Formed
Hydrolysis: Yields propanedioic acid and 1,3-benzodioxol-5-yl carboxylic acid.
Reduction: Produces diethyl propanediol and 1,3-benzodioxol-5-yl alcohol.
Substitution: Forms substituted benzodioxol derivatives.
Scientific Research Applications
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxol group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester groups can undergo hydrolysis, releasing active carboxylic acids that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzodioxol substitution.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester.
1,3-Benzodioxole: The parent compound of the benzodioxol group, lacking the ester functionality.
Uniqueness
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester is unique due to the presence of both the malonic acid ester and the benzodioxol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications. The benzodioxol group can enhance the compound’s stability and biological activity, distinguishing it from simpler malonic acid esters.
Properties
CAS No. |
77069-04-6 |
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Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
diethyl 2-(1,3-benzodioxol-5-yl)propanedioate |
InChI |
InChI=1S/C14H16O6/c1-3-17-13(15)12(14(16)18-4-2)9-5-6-10-11(7-9)20-8-19-10/h5-7,12H,3-4,8H2,1-2H3 |
InChI Key |
UGYWGULXIZLUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)C(=O)OCC |
Origin of Product |
United States |
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